(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
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Overview
Description
(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is an organic compound characterized by its complex structure, which includes methoxy and methyl groups attached to a benzo[d]thiazole core
Mechanism of Action
Target of Action
The primary targets of this compound are the cyclooxygenase (COX) enzymes . These enzymes play a crucial role in the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Mode of Action
The compound interacts with its targets by inhibiting the COX enzymes . This inhibition results in the suppression of the conversion of arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin .
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX enzymes, it suppresses the production of thromboxane, prostaglandins (PGE2), and prostacyclin . These molecules are involved in various physiological processes, including inflammation and pain sensation .
Result of Action
The molecular and cellular effects of the compound’s action include the suppression of inflammation . By inhibiting the COX enzymes and subsequently suppressing the production of thromboxane, prostaglandins (PGE2), and prostacyclin, the compound can reduce inflammation and pain sensation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzo[d]thiazole core, followed by functionalization to introduce the methoxy and methyl groups. The final step involves the formation of the imine linkage (ylidene) with benzamide.
Preparation of Benzo[d]thiazole Core: This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Functionalization: Methoxy and methyl groups are introduced via electrophilic aromatic substitution reactions using methanol and methyl iodide, respectively.
Formation of Imine Linkage: The final step involves the condensation of the functionalized benzo[d]thiazole with benzamide under dehydrating conditions, often using reagents like phosphorus oxychloride (POCl₃) or acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalysts to enhance reaction efficiency.
Chemical Reactions Analysis
Types of Reactions
(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: The imine linkage can be reduced to an amine using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, or hydrogen peroxide (H₂O₂) under acidic or basic conditions.
Reduction: NaBH₄ or LiAlH₄ in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols), and catalysts (e.g., palladium on carbon for hydrogenation).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion of the imine to an amine.
Substitution: Introduction of various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions due to its ability to interact with specific biological targets. Studies might focus on its anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as improved thermal stability or electronic characteristics. It may also serve as an intermediate in the synthesis of dyes, pigments, or other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-methoxy-N-(6-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide
- (E)-2-methoxy-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- (E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide
Uniqueness
(E)-2-methoxy-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide is unique due to the specific arrangement of its functional groups, which can result in distinct chemical and biological properties. The presence of both methoxy and methyl groups on the benzo[d]thiazole core can enhance its stability and reactivity compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-methoxy-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-19-13-9-8-11(21-2)10-15(13)23-17(19)18-16(20)12-6-4-5-7-14(12)22-3/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAYSCOGIXPUELQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=CC=C3OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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